molecular formula C19H26BrNOS B11602960 4-(4-Bromophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one

4-(4-Bromophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No.: B11602960
M. Wt: 396.4 g/mol
InChI Key: AOAJUEVLIIVAFV-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[45]decan-3-one is a complex organic compound characterized by its unique spirocyclic structure This compound features a bromophenyl group, a methylbutan-2-yl substituent, and a thia-azaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).

    Attachment of the Methylbutan-2-yl Group: This can be accomplished through alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of iodophenyl derivatives or other substituted phenyl derivatives.

Scientific Research Applications

4-(4-Bromophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

4-(4-Bromophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar spirocyclic structures or bromophenyl groups.

    Uniqueness: The presence of both a thia-azaspirodecane core and a methylbutan-2-yl substituent distinguishes it from other compounds.

Properties

Molecular Formula

C19H26BrNOS

Molecular Weight

396.4 g/mol

IUPAC Name

4-(4-bromophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C19H26BrNOS/c1-4-18(2,3)14-9-11-19(12-10-14)21(17(22)13-23-19)16-7-5-15(20)6-8-16/h5-8,14H,4,9-13H2,1-3H3

InChI Key

AOAJUEVLIIVAFV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2(CC1)N(C(=O)CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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